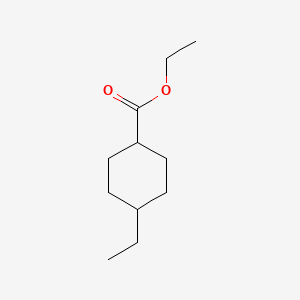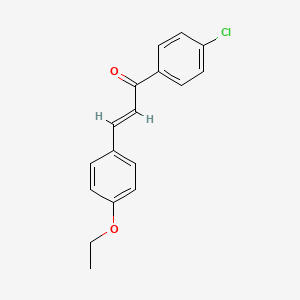
ethyl 4-ethylcyclohexanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-ethylcyclohexanecarboxylate is an organic compound with the molecular formula C12H20O2. It belongs to the family of carboxylic acid esters and is commonly used in various industrial and research applications. This compound is a clear liquid with a slightly sweet odor and is soluble in ethanol, diethyl ether, and acetone.
作用機序
Target of Action
This compound may have multiple targets due to its complex structure and potential interactions with various biological molecules .
Mode of Action
It’s known that most drugs exert their effects by binding to receptors, which are cellular components that drugs interact with to produce a cellular action
Biochemical Pathways
The specific biochemical pathways affected by Ethyl 4-ethylcyclohexanecarboxylate are currently unknown. It’s worth noting that the impact of a compound on biochemical pathways often depends on its specific targets and mode of action
Result of Action
It’s known that the compound plays a crucial role in the synthesis of neuropeptide y antagonist 1, which is currently being clinically investigated for the treatment of obesity .
Action Environment
It’s known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .
生化学分析
Biochemical Properties
Ethyl 4-ethylcyclohexanecarboxylate may interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is hypothesized that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions: Ethyl 4-ethylcyclohexanecarboxylate can be synthesized through the esterification of 4-ethylcyclohexanecarboxylic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous esterification processes using fixed-bed reactors. The use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency and yield of the esterification reaction. The product is then purified through distillation to obtain the desired purity .
化学反応の分析
Types of Reactions: Ethyl 4-ethylcyclohexanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-ethylcyclohexanecarboxylic acid and ethanol.
Reduction: Reduction of the ester using lithium aluminum hydride (LiAlH4) results in the formation of the corresponding alcohol.
Transesterification: The ester can undergo transesterification with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid (HCl) or sulfuric acid (H2SO4), while basic hydrolysis uses sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of esters.
Transesterification: Catalysts such as sodium methoxide (NaOCH3) or potassium hydroxide (KOH) are used in transesterification reactions.
Major Products:
Hydrolysis: 4-ethylcyclohexanecarboxylic acid and ethanol.
Reduction: 4-ethylcyclohexanemethanol.
Transesterification: Various esters depending on the alcohol used.
科学的研究の応用
Ethyl 4-ethylcyclohexanecarboxylate has several applications in scientific research, including:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the development of new materials with specific properties.
Biological Studies: It is employed in studies related to enzyme catalysis and metabolic pathways.
Industrial Applications: The ester is used as a solvent and a flavoring agent in the food industry
類似化合物との比較
Ethyl 4-ethylcyclohexanecarboxylate can be compared with other similar compounds, such as:
Methyl cis-4-ethylcyclohexanecarboxylate: This compound has a similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl cyclohexanecarboxylate: This compound lacks the ethyl substituent on the cyclohexane ring, making it less bulky and potentially less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific structural features, which influence its reactivity and applications in various fields.
特性
IUPAC Name |
ethyl 4-ethylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-9-5-7-10(8-6-9)11(12)13-4-2/h9-10H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVLCBPZRSBHFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50606819 |
Source


|
| Record name | Ethyl 4-ethylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6833-46-1 |
Source


|
| Record name | Ethyl 4-ethylcyclohexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50606819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[2-[4-(Trifluoromethoxy)phenyl]ethenyl]-2,5-pyrrolidinedione](/img/structure/B6328471.png)



![2-[3-(Benzyloxy)phenyl]piperazine](/img/structure/B6328486.png)




